![molecular formula C27H25N3O3S2 B2548308 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1,2,4,5-tetrahydronaphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 391876-47-4](/img/structure/B2548308.png)

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1,2,4,5-tetrahydronaphtho[1,2-d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

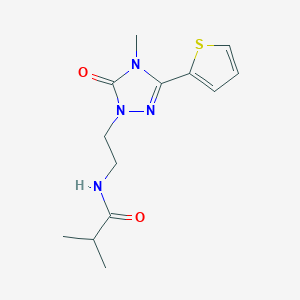

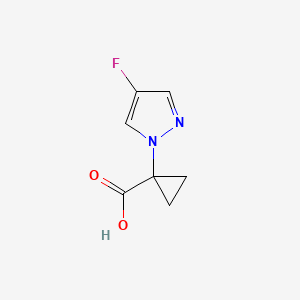

The compound appears to be a heterocyclic derivative featuring both isoquinoline and naphthothiazole moieties. While the specific compound is not directly mentioned in the provided papers, it is related to the classes of compounds discussed therein. The first paper describes the synthesis of heterocyclic derivatives that include the isoquinoline unit, which is a key structural component of the compound of interest . The second paper discusses the synthesis and biological activity of benzamide derivatives, which are structurally related to the compound . These papers provide a foundation for understanding the types of chemical reactions and biological activities that compounds with similar structures may exhibit.

Synthesis Analysis

The synthesis of related heterocyclic derivatives, as mentioned in the first paper, involves a visible-light-promoted reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides . This process is catalyzed by a fac-Ir(ppy)3 complex and occurs at room temperature, indicating a potentially mild set of reaction conditions that could be applicable to the synthesis of the compound . The second paper does not directly contribute to the synthesis analysis of this specific compound but does provide insight into the synthesis of related benzamide derivatives .

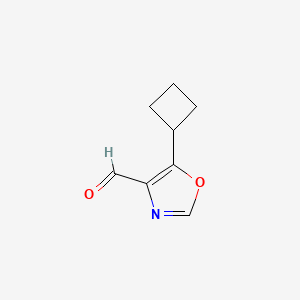

Molecular Structure Analysis

The molecular structure of the compound includes a 3,4-dihydroisoquinolin-2(1H)-yl sulfonyl group and a 1,2,4,5-tetrahydronaphtho[1,2-d]thiazol-2-yl benzamide moiety. The presence of these groups suggests a complex molecular architecture that may influence the compound's reactivity and interaction with biological targets. The first paper's mention of the conversion of products into hydroxy derivatives indicates potential reactivity at the isoquinoline unit that could be relevant for the compound .

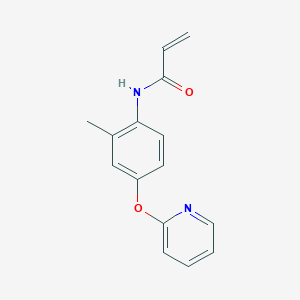

Chemical Reactions Analysis

The compound's sulfonyl group suggests it may undergo reactions similar to those described in the first paper, where sulfonyl chlorides are used in the synthesis of the heterocyclic derivatives . The benzamide moiety may also participate in electrophilic substitution reactions, as benzamide derivatives are known to do . The specific chemical reactions that the compound may undergo are not detailed in the provided papers, but the general reactivity patterns of similar structures can be inferred.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the structural features suggest that it may exhibit properties typical of heterocyclic compounds, such as moderate to low solubility in water, potential for crystallinity, and stability under ambient conditions. The biological activity mentioned in the second paper for related compounds also suggests that the compound may interact with biological systems, potentially affecting its pharmacokinetic properties .

Scientific Research Applications

Synthesis and Anticancer Evaluation

1,4‐Naphthoquinones, including derivatives with structures similar to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1,2,4,5-tetrahydronaphtho[1,2-d]thiazol-2-yl)benzamide, are exceptional building blocks in organic synthesis, leading to the creation of several pharmaceutically active agents. Research demonstrates the synthesis, structural characterization, and biological evaluation of new phenylaminosulfanyl-1,4‐naphthoquinone derivatives, highlighting their potent cytotoxic activity against various human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). These compounds have shown low toxicity in normal human kidney cells (HEK293) and induced apoptosis and cell cycle arrest in cancer cells, suggesting potential as anticancer agents (Ravichandiran et al., 2019).

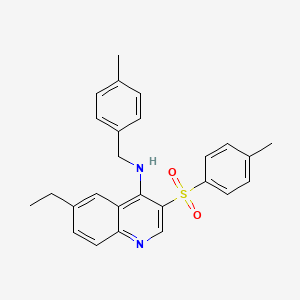

Discovery as Novel PI3K Inhibitors

Compounds structurally related to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1,2,4,5-tetrahydronaphtho[1,2-d]thiazol-2-yl)benzamide have been proposed as novel structures of PI3K inhibitors and anticancer agents. A study introduced 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, showing significant antiproliferative activities against various human cancer cell lines and suggesting their potent inhibition of the PI3K/AKT/mTOR pathway, a critical pathway in cancer development (Shao et al., 2014).

Synthesis and Psychotropic Activity Evaluation

New derivatives including N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides were synthesized and evaluated for their psychotropic, anti-inflammatory, and cytotoxic activity. These compounds demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines, indicating potential for further exploration in psychotropic and anti-inflammatory medication development (Zablotskaya et al., 2013).

Visible Light-Promoted Synthesis for Heterocyclic Derivatives

Research on the visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, related to the chemical structure , highlights innovative methods for creating heterocyclic derivatives. This approach utilizes visible light for the reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, leading to products with potential applications in medicinal chemistry (Liu et al., 2016).

properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(1,2,4,5-tetrahydrobenzo[e][1,3]benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O3S2/c31-26(29-27-28-25-23-8-4-3-6-19(23)11-14-24(25)34-27)20-9-12-22(13-10-20)35(32,33)30-16-15-18-5-1-2-7-21(18)17-30/h1-10,12-13,27-28H,11,14-17H2,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTVYBZZUGRMHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)NC(S2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1,2,4,5-tetrahydronaphtho[1,2-d]thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2548228.png)

![N-(3-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2548237.png)

![(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide](/img/structure/B2548240.png)

![N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide](/img/structure/B2548241.png)

![Ethyl 4-bromo-5-[4-(diethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2548243.png)

![N-benzyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2548246.png)